molecular formula C16H21ClO3 B1212671 ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate CAS No. 78573-55-4

ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate

Cat. No.: B1212671
CAS No.: 78573-55-4
M. Wt: 296.79 g/mol
InChI Key: DNORZUSMZSZZKU-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate is an organic compound belonging to the class of chlorobenzenes. Chlorobenzenes are compounds containing one or more chlorine atoms attached to a benzene moiety. This compound is known for its unique structure, which includes an oxirane (epoxide) ring and a carboxylate ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with pentyl magnesium bromide to form 5-(4-chlorophenyl)pentyl magnesium bromide. This intermediate is then reacted with ethyl oxirane-2-carboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate involves the inhibition of carnitine palmitoyltransferase I (CPT I), an enzyme crucial for fatty acid oxidation. By inhibiting CPT I, the compound reduces the oxidation of long-chain fatty acids, leading to decreased production of ketone bodies and lower blood glucose levels . This mechanism is particularly relevant in the context of its hypoglycemic and hypoketonaemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring, a chlorobenzene moiety, and a carboxylate ester group. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

78573-55-4

Molecular Formula

C16H21ClO3

Molecular Weight

296.79 g/mol

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate

InChI

InChI=1S/C16H21ClO3/c1-2-19-15(18)16(12-20-16)11-5-3-4-6-13-7-9-14(17)10-8-13/h7-10H,2-6,11-12H2,1H3

InChI Key

DNORZUSMZSZZKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CO1)CCCCCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCC2=CC=C(C=C2)Cl

Synonyms

ethyl 2-(5-(4-chlorophenyl)pentyl)oxiran-2-carboxylate
POCA

Origin of Product

United States

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